REACTION_SMILES
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[C:1](=[O:2])([O:3][CH2:4][CH3:5])[CH:6]1[CH2:7][c:8]2[c:9]([cH:10][o:11][cH:12]2)[CH2:13]1.[CH3:16][CH2:17][OH:18].[K+:15].[OH-:14].[OH2:19]>>[C:1](=[O:2])([OH:3])[CH:6]1[CH2:7][c:8]2[c:9]([cH:10][o:11][cH:12]2)[CH2:13]1
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Name
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CCOC(=O)C1Cc2cocc2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1Cc2cocc2C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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O=C(O)C1Cc2cocc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |